Welcome to the BenchChem Online Store!
molecular formula C15H25NO B262641 N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine

N-(3-ethoxypropyl)-N-(4-isopropylbenzyl)amine

Cat. No. B262641
M. Wt: 235.36 g/mol
InChI Key: QGPJVARPEYGDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07355069B2

Procedure details

p-iso-Propylbenzaldehyde (1.007 g, 6.798 mmol) was dissolved in methanol (5 ml). Trimethyl orthoformate (5 ml) was added. 3-Ethoxypropylamine (681 mg, 6.6 mmol) was then added and followed by acetic acid (0.2 ml). After standing at room temperature overnight, DCM (5 ml) was added and followed by borohydride on polymer support (5.28 g, 13.2 mmol). The mixture was shaken at room temperature for 4 days and then filtered. The filtrate was evaporated. The residue was dissolved in acetonitrile, then divided into two portions and loaded on 2 columns (ISOLUTE® PRS, 10 g/70 ml, wetted with acetonitrile). It was eluted with acetonitrile, then methanol and then methanol (NH3 sat.). The product fractions were combined and evaporated. Oil product 1.283 g was obtained, yield 83%.
Quantity
1.007 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
681 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0.2 mL
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C(OC)(OC)OC.[CH2:19]([O:21][CH2:22][CH2:23][CH2:24][NH2:25])[CH3:20].[BH4-]>CO.C(Cl)Cl.C(O)(=O)C>[CH2:19]([O:21][CH2:22][CH2:23][CH2:24][NH:25][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)[CH3:20]

Inputs

Step One
Name
Quantity
1.007 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
681 mg
Type
reactant
Smiles
C(C)OCCCN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
WASH
Type
WASH
Details
It was eluted with acetonitrile
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OCCCNCC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.283 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.